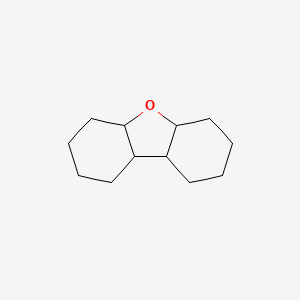

Dodecahydrodibenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,4a,5a,6,7,8,9,9a,9b-dodecahydrodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDNMGZRUWMVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C3CCCCC3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of Dodecahydrodibenzofuran: A Deep Dive into the Reaction Mechanism for Advanced Drug Development

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fully saturated heterocyclic scaffold of dodecahydrodibenzofuran represents a significant area of interest in medicinal chemistry. Its three-dimensional structure offers access to a largely unexplored chemical space, providing novel opportunities for the development of therapeutic agents with unique pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis of dodecahyodibenzofuran, with a focus on the intricacies of the reaction mechanism, stereochemical outcomes, and the practical application of this knowledge in the field of drug discovery.

Introduction: The Significance of Saturated Heterocycles in Medicinal Chemistry

In the landscape of drug discovery, the exploration of novel molecular scaffolds is paramount to identifying new lead compounds. Saturated heterocyclic systems, such as this compound, are gaining increasing attention due to their complex three-dimensional structures. This complexity allows for more specific interactions with biological targets, potentially leading to increased potency and reduced off-target effects. The synthesis of such molecules, however, presents considerable challenges, particularly in controlling the stereochemistry of the multiple chiral centers that are formed. A thorough understanding of the reaction mechanism is therefore crucial for the rational design and efficient synthesis of these promising compounds.

The utility of arene hydrogenation as a synthetic tool is often limited by the catalyst's ability to achieve full saturation of bicyclic or polycyclic aromatic systems, or to do so in an asymmetric manner.[1] The complete hydrogenation of dibenzofuran to this compound involves the saturation of three aromatic rings, a transformation that necessitates a sophisticated catalytic approach to control the formation of up to six new stereocenters.[2]

The Reaction Mechanism: A Cascade Catalysis Approach

The synthesis of this compound from dibenzofuran is not a single-step transformation but rather a sequential hydrogenation process, best described as a cascade catalysis. This approach utilizes a combination of catalytic systems to achieve the complete saturation of the dibenzofuran core. The overall reaction can be conceptually divided into two main stages:

Stage 1: Hydrogenation of the Furan Ring to form Tetrahydrodibenzofuran

The initial step involves the selective hydrogenation of the central furan ring of the dibenzofuran molecule. This is typically achieved using a homogeneous catalyst, which offers high selectivity for the heterocyclic ring over the more stable benzene rings. Chiral ruthenium-N-heterocyclic carbene (NHC) complexes have proven to be particularly effective for this transformation, allowing for the enantioselective synthesis of the resulting tetrahydrodibenzofuran intermediate.[2][3]

The mechanism of this initial hydrogenation involves the coordination of the dibenzofuran to the ruthenium center, followed by the sequential addition of hydrogen atoms across the double bonds of the furan ring. The use of a chiral ligand on the catalyst directs the approach of the hydrogen, leading to the formation of a specific enantiomer of the tetrahydrodibenzofuran.

Stage 2: Hydrogenation of the Benzene Rings to form this compound

Once the furan ring is saturated, the subsequent hydrogenation of the two benzene rings is carried out. This step typically employs a more robust heterogeneous catalyst, such as rhodium on carbon or platinum oxide, under more forcing conditions (higher hydrogen pressure and temperature).[3] The pre-existing stereochemistry in the tetrahydrodibenzofuran intermediate can influence the diastereoselectivity of this second stage, guiding the addition of hydrogen to the faces of the benzene rings.

The mechanism on the heterogeneous catalyst surface involves the adsorption of the tetrahydrodibenzofuran onto the metal surface, followed by the stepwise addition of hydrogen atoms to the aromatic rings. The stereochemical outcome is dependent on the mode of adsorption and the steric hindrance imposed by the already saturated portion of the molecule.

The following diagram illustrates the sequential nature of the this compound synthesis:

Caption: A simplified workflow for the cascade synthesis of this compound.

Stereochemical Considerations: The Formation of Multiple Chiral Centers

The complete hydrogenation of dibenzofuran results in the formation of a molecule with multiple stereocenters. The precise stereochemical outcome is a critical aspect of the synthesis, as different stereoisomers can exhibit vastly different biological activities.

The initial enantioselective hydrogenation of the furan ring sets the absolute configuration of two of the stereocenters. This initial chirality then directs the subsequent diastereoselective hydrogenation of the two benzene rings. The choice of both the homogeneous and heterogeneous catalysts, as well as the reaction conditions, plays a crucial role in determining the final diastereomeric ratio of the this compound product.

Characterization of the different stereoisomers is typically achieved through a combination of spectroscopic techniques, including NMR and mass spectrometry, as well as chiral chromatography.[4][5]

Experimental Protocol: A Two-Stage, One-Pot Synthesis

The following is a generalized experimental protocol for the synthesis of this compound, based on the principles of cascade catalysis.[3] It is essential to note that specific reaction conditions may need to be optimized depending on the substrate and the desired stereochemical outcome.

Materials:

-

Dibenzofuran

-

Homogeneous Catalyst (e.g., a chiral Ru-NHC complex)

-

Heterogeneous Catalyst (e.g., Rhodium on Carbon)

-

High-pressure autoclave

-

Hydrogen gas

-

Anhydrous solvent (e.g., methanol or ethanol)

Procedure:

Stage 1: Homogeneous Hydrogenation

-

In a scrupulously dried Schlenk flask under an inert atmosphere, dissolve the dibenzofuran and the homogeneous catalyst in the anhydrous solvent.

-

Transfer the solution to a high-pressure autoclave.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (typically 10-20 bar).

-

Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for a specified period (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion of the first stage, carefully depressurize the autoclave.

Stage 2: Heterogeneous Hydrogenation

-

To the reaction mixture containing the tetrahydrodibenzofuran intermediate, add the heterogeneous catalyst.

-

Re-pressurize the autoclave with hydrogen gas to a higher pressure (e.g., 50-100 bar).

-

Increase the reaction temperature (e.g., 80-120 °C) and continue stirring for an extended period (e.g., 24-48 hours).

-

After the reaction is complete, cool the autoclave to room temperature and carefully depressurize.

-

Filter the reaction mixture to remove the heterogeneous catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography to isolate the desired stereoisomers.

The following diagram outlines the key steps in the experimental workflow:

Caption: A step-by-step experimental workflow for the synthesis of this compound.

Data Summary

| Parameter | Stage 1 (Homogeneous) | Stage 2 (Heterogeneous) |

| Catalyst Type | Homogeneous (e.g., Ru-NHC) | Heterogeneous (e.g., Rh/C) |

| Pressure | Low to Moderate (10-20 bar) | High (50-100 bar) |

| Temperature | Mild (25-50 °C) | Elevated (80-120 °C) |

| Key Intermediate | Tetrahydrodibenzofuran | Octahydrodibenzofuran |

| Product | This compound | This compound |

Conclusion: Paving the Way for Novel Therapeutics

The synthesis of this compound through a cascade catalysis approach represents a significant advancement in the field of synthetic organic chemistry. This methodology provides access to a class of highly saturated, stereochemically complex molecules that hold immense potential for the development of novel therapeutic agents. A thorough understanding of the reaction mechanism, including the roles of both the homogeneous and heterogeneous catalysts and the factors influencing the stereochemical outcome, is essential for the successful application of this chemistry in drug discovery programs. The ability to rationally design and synthesize specific stereoisomers of this compound will undoubtedly accelerate the exploration of this promising chemical space and the identification of new drug candidates with improved efficacy and safety profiles. The unique isomers of this compound can enhance product formulations, offering durability and performance across various industries, including coatings and adhesives.[6]

References

-

Moock, D., Wagener, T., Hu, T., Gallagher, T., & Glorius, F. (2021). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition, 60(24), 13677–13681. [Link][1]

-

Sci-Hub. (n.d.). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Retrieved from [Link]

-

Moock, D., Wagener, T., Hu, T., Gallagher, T., & Glorius, F. (2021). Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie (International ed. in English), 60(24), 13677–13681. [Link][2]

-

Zhou, B., Chandrashekhar, V. G., Ma, Z., et al. (2023). Development of a General and Selective Nanostructured Cobalt Catalyst for the Hydrogenation of Benzofurans, Indoles and Benzothiophenes. ResearchGate. [Link][7]

-

Starshine Chemical. (n.d.). This compound (mixture of isomers). Retrieved from [Link][8]

-

Moock, D., Wagener, T., Hu, T., Gallagher, T., & Glorius, F. (2021). Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition, 60(24), 13677-13681. [Link][3]

-

Reyes-Chilpa, R., et al. (2017). Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. Phytochemistry Letters, 20, 189-195. [Link][4]

-

Reyes-Chilpa, R., et al. (2017). Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. Phytochemistry Letters, 20, 189-195. [Link][5]

-

Safe, S. H. (1987). Polychlorinated dibenzofurans (PCDFs): correlation between in vivo and in vitro structure-activity relationships. Chemosphere, 16(8-9), 1725-1731. [Link][9]

- P. T. Anastas, J. C. Warner, Green Chemistry: Theory and Practice, Oxford University Press, Oxford, 1998.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound (mixture of isomers) | Starshinechemical [starshinechemical.com]

- 9. Polychlorinated dibenzofurans (PCDFs): correlation between in vivo and in vitro structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Dodecahydrodibenzofuran Isomers

Abstract

Dodecahydrodibenzofuran, also known as perhydrodibenzofuran, represents a saturated heterocyclic scaffold with significant potential in medicinal chemistry, materials science, and fragrance applications. The stereochemistry of the ring fusion dramatically influences its three-dimensional structure and, consequently, its physical and chemical properties. This technical guide provides a comprehensive overview of the this compound isomers, focusing on their synthesis, stereochemical aspects, physical properties, spectroscopic characterization, thermodynamic stability, and chemical reactivity. Drawing upon established principles and data from analogous fused heterocyclic systems, this document offers field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of Stereoisomerism in this compound

This compound (C₁₂H₂₀O) is the fully hydrogenated derivative of dibenzofuran. The hydrogenation of the aromatic core results in a flexible, three-dimensional structure with multiple stereocenters. The fusion of the two cyclohexane rings to the central tetrahydrofuran ring can be either cis or trans, leading to distinct diastereomers. Each of these diastereomers, in turn, can exist as a pair of enantiomers.

The spatial arrangement of the rings dictates the molecule's overall shape, polarity, and ability to interact with biological targets or other molecules. Therefore, a thorough understanding of the properties of each isomer is paramount for its rational application in drug design, polymer science, and as a specialty chemical. This guide will delve into the nuanced differences between these isomers, providing a framework for their synthesis, separation, and characterization.

Synthesis and Stereochemistry of this compound Isomers

The primary route to this compound isomers is the catalytic hydrogenation of dibenzofuran.[1] The choice of catalyst, solvent, and reaction conditions can influence the stereochemical outcome of the reaction.

Catalytic Hydrogenation of Dibenzofuran

The complete hydrogenation of dibenzofuran involves the saturation of both benzene rings. This is typically achieved using heterogeneous catalysts such as rhodium, ruthenium, or palladium on a support like carbon or alumina, under hydrogen pressure.[2][3] The stereoselectivity of this process is a critical consideration.

-

Syn-addition: Catalytic hydrogenation typically proceeds via syn-addition of hydrogen atoms to the surface of the catalyst. This can lead to a predominance of the cis-fused isomers.

-

Isomerization: Under certain conditions, particularly at higher temperatures or with specific catalysts, isomerization between the cis and trans isomers can occur, driven by thermodynamic stability.

Caption: General reaction scheme for the synthesis of this compound isomers.

Stereoisomers of this compound

The two primary diastereomers of this compound are the cis-fused and trans-fused isomers.

-

cis-Dodecahydrodibenzofuran: In this isomer, the hydrogen atoms at the bridgehead carbons are on the same side of the molecule, resulting in a V-shaped conformation.

-

trans-Dodecahydrodibenzofuran: In this isomer, the hydrogen atoms at the bridgehead carbons are on opposite sides, leading to a more linear and rigid structure.

Each of these diastereomers is chiral and can exist as a pair of enantiomers.

Physical Properties of this compound Isomers

| Property | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Rationale for Prediction |

| Boiling Point | Lower | Higher | The more compact, V-shape of the cis-isomer generally leads to a smaller surface area and weaker van der Waals forces compared to the more extended trans-isomer. |

| Melting Point | Lower | Higher | The more symmetrical and rigid structure of the trans-isomer often allows for more efficient packing into a crystal lattice, resulting in a higher melting point. |

| Density | Lower | Higher | The less efficient packing of the cis-isomer in the liquid state typically results in a lower density. |

| Dipole Moment | Higher | Lower | The V-shape of the cis-isomer can lead to a net molecular dipole moment, whereas in the more symmetric trans-isomer, individual bond dipoles may cancel each other out more effectively. |

| Solubility | Generally higher in polar solvents | Generally higher in nonpolar solvents | The higher dipole moment of the cis-isomer may lead to better solvation in polar solvents. |

| Refractive Index | Expected to be slightly different from the trans-isomer | Expected to be slightly different from the cis-isomer | Refractive index is related to density and polarizability, which differ between the isomers. |

Experimental Protocols for Separation and Characterization

Separation of Isomers

The separation of cis and trans diastereomers, as well as the resolution of enantiomers, is crucial for studying their individual properties.

Protocol: Separation of Diastereomers by Gas Chromatography (GC)

-

Column Selection: Utilize a high-resolution capillary column with a polar stationary phase, such as one based on polyethylene glycol or a liquid crystalline phase, which can differentiate between the small differences in polarity and shape of the isomers.[5][6][7][8][9]

-

Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

-

Temperature Program: Start with an initial oven temperature of around 100°C, hold for 1-2 minutes, and then ramp the temperature at a rate of 5-10°C/min to a final temperature of 250°C.

-

Carrier Gas: Use helium or hydrogen as the carrier gas with a constant flow rate.

-

Analysis: The cis-isomer is generally expected to have a shorter retention time than the trans-isomer on polar columns due to weaker interactions.

Caption: Workflow for the separation of this compound isomers by GC.

Spectroscopic Characterization

NMR and IR spectroscopy are powerful tools for distinguishing between the cis and trans isomers.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The chemical shifts and coupling constants of the protons, particularly at the ring junctions, are highly sensitive to the stereochemistry.[10][11][12][13]

-

cis-Isomer: Due to the folded structure, some protons may experience significant shielding or deshielding effects, leading to a wider dispersion of chemical shifts. The coupling constants between the bridgehead protons and adjacent protons will be characteristic of the cis relationship.

-

trans-Isomer: The more rigid, chair-like conformations of the cyclohexane rings in the trans-isomer will result in distinct coupling constants, often with larger diaxial couplings.

-

-

¹³C NMR: The number of unique carbon signals will depend on the symmetry of the isomer. The chemical shifts of the bridgehead carbons will also be different for the cis and trans isomers due to steric effects.

Protocol: NMR Analysis of this compound Isomers

-

Sample Preparation: Dissolve a purified sample of each isomer (or the mixture) in a deuterated solvent such as CDCl₃ or C₆D₆.

-

Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC, NOESY) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

Assign all proton and carbon signals using the 2D NMR data.

-

Determine the relative stereochemistry by analyzing the coupling constants and through-space NOE correlations. For the cis-isomer, NOEs are expected between protons on the concave face of the molecule that are close in space.

-

4.2.2. Infrared (IR) Spectroscopy

The C-O-C stretching frequency in the tetrahydrofuran ring and the C-H stretching and bending vibrations in the fingerprint region can show subtle but discernible differences between the isomers due to their different symmetries and strain.[4]

4.2.3. X-ray Crystallography

For isomers that are crystalline solids, single-crystal X-ray diffraction provides unambiguous determination of the relative and absolute stereochemistry.[14][15][16][17]

Thermodynamic Stability of Isomers

The relative thermodynamic stability of the cis and trans isomers is determined by factors such as ring strain, steric interactions, and torsional strain. In many fused six-membered ring systems, the trans-isomer is thermodynamically more stable due to the absence of steric crowding present in the concave face of the cis-isomer. However, this is not a universal rule and can be influenced by the presence of heteroatoms and substituents.[18][19][20]

Computational chemistry, using methods like Density Functional Theory (DFT), can be a powerful tool to predict the relative energies of the different conformations of each isomer and thus their overall thermodynamic stability.

Caption: Key factors determining the thermodynamic stability of this compound isomers.

Chemical Reactivity

The chemical reactivity of this compound isomers is primarily centered around the ether linkage of the tetrahydrofuran ring.

Acid-Catalyzed Cleavage of the Ether

Like other ethers, the C-O bonds in this compound can be cleaved under strongly acidic conditions, typically with HBr or HI.[21][22][23][24] The reaction likely proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion. The regioselectivity of the cleavage and the reaction mechanism (SN1 or SN2) will depend on the steric accessibility of the carbon atoms adjacent to the oxygen.

Autoxidation

Ethers are susceptible to autoxidation in the presence of oxygen to form hydroperoxides and peroxides, which can be explosive.[23] This is a crucial safety consideration for the storage and handling of this compound. It is recommended to store these compounds under an inert atmosphere and away from light.

Applications

The distinct three-dimensional structures of the this compound isomers make them attractive for various applications:

-

Drug Development: As rigid scaffolds in medicinal chemistry to orient functional groups in specific spatial arrangements for optimal interaction with biological targets.

-

Materials Science: As monomers or additives in the synthesis of polymers with specific thermal and mechanical properties.

-

Fragrance Industry: The different isomers can possess unique olfactory properties.

Conclusion

The this compound isomers, particularly the cis and trans diastereomers, exhibit distinct physical and chemical properties due to their different three-dimensional structures. A comprehensive understanding of these properties is essential for their effective application. This guide has provided a detailed overview of their synthesis, separation, characterization, stability, and reactivity, drawing on established principles and data from related heterocyclic systems. The experimental protocols and theoretical considerations presented herein offer a valuable resource for researchers working with these versatile molecules. Further experimental work on the isolated isomers is warranted to fully elucidate their individual properties and unlock their full potential.

References

- Zhang, W., Su, L., Sun, W., & Jin, X. (2004).

- Gao, F., et al. (2021). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis.

- Jagadeesh, R. V., et al. (2018). Heterogeneous catalytic hydrogenation of benzofurans. Synlett, 29(14), 1881-1885.

- Denisov, E. T., & Denisova, T. G. (2009).

- Wang, D., et al. (2021). Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis.

- Sahu, P. K., & Sahu, P. K. (2023). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics, 9(1), 1-10.

- Donate, P. M., et al. (2016). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 27(1), 189-198.

- Wang, L., et al. (2022).

-

Scribd. (n.d.). GCMS Analysis of Dibenzofuran Sample. Retrieved from [Link]

-

ChemHelpASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]

- Acree, W. E., & Chickos, J. S. (2016). Hypothetical Thermodynamic Properties. Subcooled Vaporization Enthalpies and Vapor Pressures of Polyaromatic Heterocycles and Related Compounds.

- Lu, Y. Z., Jiang, G. Q., Xiao, Q., & Zhang, Q. J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438.

- Simmler, C., et al. (2016). Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A.

- Zhou, Y. G., et al. (2015). Iridium‐Catalyzed Enantioselective Hydrogenation of Indole and Benzofuran Derivatives.

- Neves, M. G. P. M. S., et al. (2017). One-pot green reactions useful for the synthesis of novel and potentially biologically active compounds have been developed using metaloporphyrin catalyzed oxidations of benzofurans.

- Gkionis, K., et al. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil. Molecules, 27(21), 7291.

-

Agilent. (2019, October 15). Determination of Ultratrace Polychlorinated Dibenzo-p-Dioxins and Dibenzofurans Using GC/MS/MS. Retrieved from [Link]

- Krupčík, J., et al. (2003). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Chemical Papers, 57(5), 317-331.

- Donate, P. M., et al. (2016). Graphics with 1 H plus 13 C chemical shift (d H + d C , ppm) experimental values vs. calculated values for trans-(7R,8R) and cis-(7S,8R) diasteroisomers of neolignans 2a and 2b. Journal of the Brazilian Chemical Society, 27(1), 189-198.

- Zarytova, E. I., et al. (2021). Volatility, thermodynamic properties and dispersion interactions of sulfur-containing tricyclic molecular materials. Physical Chemistry Chemical Physics, 23(33), 17826-17838.

- Ribeiro da Silva, M. A. V., et al. (2011). Thermodynamic study on six tricyclic nitrogen heterocyclic compounds by thermal analysis and effusion techniques. The Journal of Chemical Thermodynamics, 43(11), 1645-1655.

- G. B. Barlin, et al. (2008). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Journal of Chemical Crystallography, 38(11), 859-864.

-

Wikipedia. (n.d.). Dibenzofuran. Retrieved from [Link]

- Neves, M. G. P. M. S., et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins.

-

Total Organic Chemistry. (2021, February 22). 13.3 Reactions of Ethers [Video]. YouTube. [Link]

- Dobrowolski, J. C., & Sadlej, J. (2008). Conjugation and hyperconjugation in conformational analysis of cyclohexene derivatives containing an exocyclic double bond. The Journal of Physical Chemistry A, 112(30), 7080-7089.

-

Total Organic Chemistry. (2020, July 18). Organic Chemistry - Reactions of Ethers [Video]. YouTube. [Link]

- Le, T. H., et al. (2021). Gas chromatography-triple quadrupole mass spectrometry method for analysis of polychlorinated dibenzo-p-dioxins, dibenzofurans: evaluation and application to sediment samples. Environmental Science and Pollution Research, 28(38), 53457-53467.

-

ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. Retrieved from [Link]

- Kumar, S., & Singh, S. (2021). Detection and mass spectral characterization of carbofuran and its degradation product. International Journal of Chemical and Pharmaceutical Sciences, 12(2), 1-4.

-

Harper, T. (2024, March 13). Organic Chemistry - Reactions of Ethers [Video]. YouTube. [Link]

- Schurig, V. (2001). Separation of enantiomers by gas chromatography.

- Pätzold, R., Theis, C., & Brückner, H. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Chirality, 18(7), 551-557.

- Li, B., et al. (2017). A porous coordination polymer with hierarchical porosity for efficient separation of C8 aromatic isomers.

- Armarego, W. L. F., & Kobayashi, T. (1971). Stereochemical studies. Part 30. Synthesis and conformational analysis of deca- and dodeca-hydropyrido[2,1-b]quinazolin-11-ones. Journal of the Chemical Society C: Organic, 3222-3229.

-

Chad's Prep. (n.d.). 13.3 Reactions of Ethers. Retrieved from [Link]

- O'Hagan, D. (2014). Conformational Analysis of 1,3-Difluorinated Alkanes. Israel Journal of Chemistry, 54(8-9), 1189-1199.

- Buser, H. R. (1975). Polychlorinated dibenzo-p-dioxins. Separation and identification of isomers by gas chromatography-mas spectrometry.

Sources

- 1. Dibenzofuran - Wikipedia [en.wikipedia.org]

- 2. Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heterocyclic compound - Melting, Boiling, Points | Britannica [britannica.com]

- 5. vurup.sk [vurup.sk]

- 6. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gas-chromatographic separation of stereoisomers of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Polychlorinated dibenzo-p-dioxins. Separation and identification of isomers by gas chromatography-mas spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. asianpubs.org [asianpubs.org]

- 17. researchgate.net [researchgate.net]

- 18. chemical.journalspub.info [chemical.journalspub.info]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. youtube.com [youtube.com]

- 23. youtube.com [youtube.com]

- 24. 13.3 Reactions of Ethers - Chad's Prep® [chadsprep.com]

Structural Elucidation of Dodecahydrodibenzofuran: An Integrated Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Dodecahydrodibenzofuran, the fully saturated analog of dibenzofuran, presents a significant structural elucidation challenge due to its lack of chromophores and the potential for multiple stereoisomers. This technical guide provides a comprehensive framework for the unambiguous determination of its chemical structure and stereochemistry. We will move beyond a simple recitation of data, instead focusing on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. This document serves as a practical guide for researchers, explaining the causality behind experimental choices and demonstrating how a multi-faceted spectroscopic approach forms a self-validating system for structural confirmation.

The Analytical Challenge: Unveiling the Saturated Core

This compound (C₁₂H₂₀O) is a saturated heterocyclic compound. The complete hydrogenation of the aromatic dibenzofuran precursor results in a complex aliphatic structure with multiple chiral centers. The primary analytical challenges are:

-

Confirmation of Saturation: Verifying the complete absence of aromaticity.

-

Isomer Complexity: The hydrogenation process can yield a mixture of stereoisomers, making it critical to employ techniques sensitive to the 3D arrangement of atoms.

-

Signal Overlap: The ¹H NMR spectrum is expected to show severe signal crowding in the aliphatic region, complicating direct interpretation.

This guide outlines a logical, multi-step workflow to overcome these challenges, beginning with gross structural features and progressively resolving finer stereochemical details.

Caption: Correlation map showing key 2D NMR relationships for structural assembly.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (³JHH). It allows for the tracing of H-C-C-H spin systems, effectively "walking" along the carbon chains to establish connectivity within each ring.

-

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It is the definitive way to assign protonated carbons by linking the ¹H and ¹³C chemical shifts.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is the key to connecting the different spin systems identified by COSY. For example, a proton on one ring will show a correlation to a carbon in an adjacent ring at the point of fusion, unambiguously linking the molecular fragments.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments are used for stereochemical determination. They identify protons that are close to each other in space, regardless of their bonding connectivity. For this compound, NOESY can reveal the relative orientation (cis or trans) of protons across the ring junctions, which is the final step in identifying a specific stereoisomer.

Integrated Analysis and Conclusion

The structural elucidation of this compound is a process of systematic, layered data interpretation.

-

HRMS provides the non-negotiable molecular formula (C₁₂H₂₀O) and confirms the degrees of unsaturation (3 rings).

-

IR Spectroscopy validates the formula by confirming the presence of an ether (C-O-C) and the complete absence of aromatic/olefinic (C=C, sp² C-H) moieties.

-

¹³C and DEPT NMR count the number of unique carbons and classify them, providing insight into the molecule's symmetry.

-

COSY, HSQC, and HMBC work in concert to build the carbon skeleton piece by piece, assigning every proton and carbon and confirming the dibenzofuran core structure.

-

NOESY provides the through-space correlations necessary to define the relative stereochemistry at the multiple chiral centers.

By integrating these techniques, each step validates the last, leading to the unambiguous structural and stereochemical assignment of a specific this compound isomer. This robust, multi-technique approach is a cornerstone of modern chemical analysis, essential for researchers in natural product chemistry, synthesis, and drug development.

References

-

SciELO. Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available from: [Link]

-

The Royal Society of Chemistry. ¹H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H -... Available from: [Link]

-

ResearchGate. (PDF) Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available from: [Link]

-

ResearchGate. Comparison of ¹H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... Available from: [Link]

-

PubMed. Electrospray ionization tandem mass spectrometry of deprotonated dihydrobenzofuran neolignans. Available from: [Link]

-

PubMed. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Available from: [Link]

-

SciSpace. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Available from: [Link]

-

University of Calgary. The features of IR spectrum. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. Available from: [Link]

-

Taylor & Francis. Structure elucidation – Knowledge and References. Available from: [Link]

-

Chemistry LibreTexts. 11.8: Infrared Spectroscopy. Available from: [Link]

-

Michigan State University. Infrared Spectrometry - MSU chemistry. Available from: [Link]

-

YouTube. Mass Spectrometry 2: Formula and DBE. Available from: [Link]

The Rise and Recess of a Contender: A Historical and Technical Guide to Dibenzofuran-Based Liquid Organic Hydrogen Carriers

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for a Perfect Hydrogen Vessel

The global pursuit of a sustainable energy economy has placed hydrogen at the forefront of clean energy carriers. However, its low density under ambient conditions presents a significant hurdle for storage and transportation. Liquid Organic Hydrogen Carriers (LOHCs) have emerged as a promising solution, offering a safe and practical means of chemically storing and transporting hydrogen in a liquid form, leveraging existing infrastructure for liquid fuels. This in-depth technical guide delves into the historical development of a lesser-known but theoretically potent class of LOHCs: those based on the dibenzofuran scaffold. While not as commercially prominent as other LOHC systems, the story of dibenzofuran's exploration offers valuable insights into the intricate challenges and scientific ingenuity that characterize the field of hydrogen storage research.

The Allure of the Furan Moiety: Early Promise of Dibenzofuran

The initial interest in dibenzofuran as a potential LOHC stemmed from its attractive theoretical properties. With a high gravimetric and volumetric hydrogen density of 6.7 wt% and 67 gH₂/L respectively, it stood as a strong candidate in the early days of LOHC research. The rigid, planar structure of the dibenzofuran molecule suggested good thermal stability, a crucial attribute for the repeated cycles of hydrogenation and dehydrogenation.

Early investigations, though not extensively documented in readily available literature, pointed towards the feasibility of hydrogenating dibenzofuran. Seminal, yet not widely publicized, results indicated that hydrogenation could be achieved with catalysts such as Ruthenium supported on lithium aluminum oxide (Ru/LiAl₂O₄). These initial studies reportedly achieved a promising 90% hydrogenation of the dibenzofuran molecule.

A Persistent Thorn: The Challenge of C-O Bond Cleavage

Despite the promising initial hydrogenation results, a significant and persistent challenge quickly emerged: the cleavage of the carbon-oxygen bond within the furan ring during the hydrogenation and dehydrogenation cycles. This phenomenon, known as hydrogenolysis, resulted in the formation of undesired byproducts, compromising the cyclability and overall efficiency of the dibenzofuran-based LOHC system. The aforementioned early studies with the Ru/LiAl₂O₄ catalyst, for instance, reported a 10% yield of hydrogenolysis products.

The C-O bond, while contributing to the overall stability of the molecule, proved to be susceptible to rupture under the catalytic conditions required for hydrogen uptake and release. This instability leads to the irreversible degradation of the carrier molecule, a critical flaw for any viable LOHC system which relies on long-term, repeated use.

The primary undesired byproducts resulting from the hydrogenolysis of dibenzofuran include cyclohexylphenol and bicyclohexyl. The formation of these compounds represents a loss of the dibenzofuran carrier molecule, reducing the overall hydrogen storage capacity of the system over time.

The Path Less Traveled: Catalyst Development and Mitigation Strategies

The scientific community's focus in LOHC research has largely gravitated towards more stable carrier molecules like toluene, dibenzyltoluene, and N-ethylcarbazole, where the issue of heteroatom bond cleavage is less pronounced. Consequently, the development of catalysts specifically tailored to suppress C-O bond cleavage in dibenzofuran-based LOHCs has been a niche and challenging area of research.

The core of the problem lies in designing a catalyst that can selectively facilitate the addition of hydrogen to the benzene rings of the dibenzofuran molecule without attacking the more vulnerable ether linkage in the furan ring. This requires a delicate balance of catalytic activity and selectivity.

While specific breakthroughs in overcoming this challenge for dibenzofuran as an LOHC remain elusive in mainstream literature, the broader field of catalysis offers potential avenues that could be explored:

-

Bimetallic Catalysts: The use of bimetallic catalysts, where a second metal is introduced to modify the electronic properties and surface geometry of the primary catalytic metal (e.g., Platinum or Ruthenium), could potentially enhance selectivity.

-

Support Engineering: The choice of catalyst support material can significantly influence the interaction between the catalyst and the LOHC molecule. Supports with specific acid-base properties could help to stabilize the furan ring and disfavor the C-O bond cleavage reaction.

-

Novel Catalyst Synthesis Methods: Advanced synthesis techniques that allow for precise control over the size, shape, and composition of catalyst nanoparticles could lead to the development of more selective catalysts.

A Comparative Perspective: Dibenzofuran in the LOHC Landscape

To understand the historical trajectory of dibenzofuran-based LOHCs, it is essential to compare their properties with those of more established systems.

| LOHC System | Gravimetric H₂ Capacity (wt%) | Volumetric H₂ Capacity (g/L) | Key Advantages | Key Disadvantages |

| Dibenzofuran/Perhydro-dibenzofuran | 6.7 | 67 | High theoretical hydrogen density | C-O bond cleavage, byproduct formation, limited research |

| Toluene/Methylcyclohexane | 6.2 | 47 | Well-studied, established technology | Lower volumetric density, potential for benzene formation |

| Dibenzyltoluene/Perhydro-dibenzyltoluene | 6.2 | 56 | Low vapor pressure, good thermal stability | Higher viscosity, more complex mixture of isomers |

| N-Ethylcarbazole/Perhydro-N-ethylcarbazole | 5.8 | 57 | Favorable dehydrogenation kinetics | Solid at room temperature (hydrogen-lean form) |

This comparative analysis highlights the trade-offs inherent in LOHC selection. While dibenzofuran offers a higher theoretical hydrogen capacity, its chemical instability under cycling conditions has, to date, outweighed this advantage in the eyes of most researchers, leading to its relegation to a more "niche" area of investigation.

Experimental Protocols: A Glimpse into the Lab

While a standardized, optimized protocol for a fully reversible dibenzofuran-based LOHC system is not established, a general methodology for catalyst screening and hydrogenation/dehydrogenation studies can be outlined based on common practices in LOHC research.

Catalyst Preparation (Illustrative Example: Impregnation Method)

-

Support Selection: Choose a high-surface-area support material (e.g., activated carbon, alumina, silica).

-

Precursor Salt Solution: Prepare a solution of the desired metal precursor (e.g., chloroplatinic acid for Platinum, ruthenium chloride for Ruthenium) in a suitable solvent.

-

Impregnation: Add the support material to the precursor solution and stir for a defined period to ensure uniform impregnation.

-

Drying: Remove the solvent by rotary evaporation or oven drying at a controlled temperature.

-

Calcination and Reduction: Calcine the dried material in air at a high temperature to decompose the precursor and then reduce the metal oxide to its active metallic form in a hydrogen atmosphere.

Hydrogenation Experiment

-

Reactor Setup: Place a known amount of the prepared catalyst and dibenzofuran in a high-pressure autoclave reactor.

-

Purging: Purge the reactor multiple times with an inert gas (e.g., argon) to remove any air.

-

Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure and heat the reactor to the target temperature while stirring.

-

Reaction Monitoring: Monitor the reaction progress by measuring the hydrogen uptake over time.

-

Product Analysis: After the reaction, cool the reactor, depressurize, and analyze the liquid product using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) to determine the degree of hydrogenation and identify any byproducts.

Dehydrogenation Experiment

-

Reactor Setup: Place the hydrogenated LOHC (perhydro-dibenzofuran) and the catalyst in a suitable reactor equipped for gas collection.

-

Inert Atmosphere: Purge the system with an inert gas.

-

Heating: Heat the reactor to the dehydrogenation temperature.

-

Hydrogen Release Measurement: Measure the volume of released hydrogen over time using a gas burette or a mass flow meter.

-

Product Analysis: Analyze the liquid product to determine the degree of dehydrogenation and identify any degradation products.

Visualizing the Process: Workflows and Molecular Interactions

The Dibenzofuran LOHC Cycle

Caption: A typical experimental workflow for evaluating the performance of a catalyst for a LOHC system.

The Unwritten Future: Is There a Role for Dibenzofuran?

The historical development of dibenzofuran-based LOHCs is a tale of high promise met with significant technical hurdles. The primary obstacle of C-O bond cleavage has, for now, relegated it to the sidelines of mainstream LOHC research. However, the pursuit of novel catalytic materials with enhanced selectivity could potentially revive interest in this high-capacity hydrogen carrier.

For researchers and scientists, the story of dibenzofuran serves as a compelling case study in the complexities of catalyst design and the importance of molecular stability in cyclic processes. While not currently a frontrunner, the lessons learned from its investigation contribute to the broader knowledge base that will ultimately lead to the development of the next generation of efficient and robust hydrogen storage solutions. The path forward may not be with pure dibenzofuran, but perhaps with functionalized derivatives that possess a more resilient ether bond, a chapter in the history of LOHCs that is yet to be written.

References

- Due to the limited specific research on dibenzofuran as a mainstream LOHC, a comprehensive list of direct, high-impact publications is not readily available. The information presented is a synthesis of data from broader reviews on LOHCs and specific studies on the hydrogenation of furan-containing compounds.

-

Liquid Organic Hydrogen Carriers (LOHCs) – A review and techno-economic analysis. (2021). International Journal of Hydrogen Energy. [This type of review provides a broad overview of the field and the key players.]

-

Catalytic dehydrogenation of liquid organic hydrogen carriers for hydrogen production: A review. (2020). Catalysis Today. [This provides insights into the catalytic challenges that are relevant to the dibenzofuran case.]

-

Hydrogenation of aromatic compounds. (Various authors and publications). [General literature on the hydrogenation of aromatics provides the fundamental chemical principles applicable to dibenzofuran.]

Dodecahydrodibenzofuran for Hydrogen Storage: A Comprehensive Technical Guide

Abstract

The transition to a sustainable hydrogen economy is critically dependent on the development of safe, efficient, and economically viable hydrogen storage and transportation technologies. Liquid Organic Hydrogen Carriers (LOHCs) represent a highly promising solution, offering high volumetric hydrogen densities and compatibility with existing liquid fuel infrastructure. This technical guide provides an in-depth review of the Dodecahydrodibenzofuran (H12-DBF) system as a potential LOHC. We will explore the core principles of the DBF/H12-DBF cycle, including its physicochemical properties, thermodynamic landscape, and the catalytic systems required for its operation. Detailed, field-proven experimental protocols for both the hydrogenation (hydrogen storage) and dehydrogenation (hydrogen release) processes are presented, supported by workflow diagrams and comparative data. This guide is intended for researchers, chemists, and engineers in the fields of renewable energy and drug development, offering both foundational knowledge and practical insights into the application of the H12-DBF system for a hydrogen-powered future.

The Imperative for Advanced Hydrogen Storage: The Role of LOHCs

Hydrogen possesses the highest energy content by mass of any known fuel, making it an exceptional energy carrier. However, its low volumetric density at ambient conditions presents a significant hurdle for widespread application. Traditional storage methods like high-pressure compression (350–700 bar) and cryogenic liquefaction (−252.8°C) are energy-intensive and pose safety concerns.[1] Liquid Organic Hydrogen Carriers (LOHCs) offer an elegant alternative by chemically bonding hydrogen to a stable, liquid organic molecule.[2]

The LOHC concept is based on a reversible catalytic cycle:

-

Hydrogenation (Storage): An unsaturated, hydrogen-lean LOHC (like Dibenzofuran) is catalytically hydrogenated, typically at elevated pressure and moderate temperature. This exothermic reaction chemically binds hydrogen to the carrier molecule.

-

Storage & Transport: The resulting saturated, hydrogen-rich LOHC (this compound) is a stable liquid at or near ambient conditions, allowing for safe, indefinite storage and transport using existing infrastructure for fuels like gasoline and diesel.

-

Dehydrogenation (Release): To release the stored hydrogen, the rich LOHC is passed over a dehydrogenation catalyst at elevated temperatures. This endothermic reaction liberates high-purity hydrogen gas, and the now-lean LOHC can be recycled back for re-hydrogenation.

This closed-loop system mitigates the risks associated with handling elemental hydrogen, making it a key enabling technology for a "hydrogen-free" hydrogen economy.

The Dibenzofuran (DBF) / this compound (H12-DBF) System

Dibenzofuran (DBF) is a heterocyclic aromatic compound composed of two benzene rings fused to a central furan ring. Its fully hydrogenated form, this compound (perhydrodibenzofuran or H12-DBF), serves as the hydrogen-rich carrier.

Physicochemical Properties and Hydrogen Capacity

The key appeal of the DBF/H12-DBF system lies in its favorable hydrogen storage characteristics. The addition of six molecules of H₂ to one molecule of DBF results in a significant hydrogen content.

-

Molecular Formula (DBF): C₁₂H₈O

-

Molecular Formula (H12-DBF): C₁₂H₂₀O

-

Theoretical Gravimetric Capacity: 6.7 wt% H₂

-

Theoretical Volumetric Capacity: ~62 kg H₂/m³ (estimated based on density)

The presence of the oxygen heteroatom in the furan ring favorably alters the thermodynamics of the system compared to purely carbocyclic LOHCs. Studies have shown that oxygen functionalization can lead to more favorable Gibbs free energy for dehydrogenation, potentially allowing for hydrogen release at lower temperatures.[3]

Comparative Analysis with Leading LOHC Systems

While promising, the DBF system must be evaluated against more established LOHCs like Dibenzyltoluene (DBT) and N-Ethylcarbazole (NEC). Each system presents a unique trade-off between hydrogen capacity, operating conditions, and cost.[2][4][5]

| Property | Dibenzofuran (DBF) | Dibenzyltoluene (DBT) [2][4] | N-Ethylcarbazole (NEC) [2] |

| Gravimetric H₂ Capacity | 6.7 wt% (Theoretical) | 6.2 wt% | 5.8 wt% |

| Volumetric H₂ Capacity | ~62 kg/m ³ (Estimated) | ~54 kg/m ³ | ~57 kg/m ³ |

| Physical State (Lean) | Solid (MP: 83-86 °C) | Liquid | Solid (MP: ~68 °C) |

| Dehydrogenation Temp. | Moderate (Predicted) | High (250-320 °C) | Low (< 200 °C) |

| ΔH of Dehydrogenation | Moderate | ~65 kJ/mol H₂ | ~54 kJ/mol H₂ |

| Key Advantage | Potentially lower dehydrogenation temperature than DBT due to O-heteroatom.[3] | Excellent liquid range, high thermal stability, commercially used as a heat transfer fluid. | Low dehydrogenation temperature reduces energy input for H₂ release. |

| Key Challenge | Solid state of lean carrier requires energy for melting or use of eutectic mixtures. Less studied than DBT/NEC. | High dehydrogenation temperature requires significant heat input, potentially lowering round-trip efficiency. | Solid state of lean carrier, higher cost, and potential for cracking during dehydrogenation. |

Hydrogenation of Dibenzofuran (Hydrogen Storage)

The hydrogenation of DBF to H12-DBF is the "charging" step of the LOHC cycle. The primary challenge is to achieve complete saturation of both benzene rings and the furan ring without causing undesirable side reactions like hydrodeoxygenation (C-O bond cleavage).

Catalytic Systems: The Role of Ruthenium

For the hydrogenation of heteroaromatic compounds, Ruthenium (Ru)-based catalysts are exceptionally effective.[6] The interaction between the catalyst and the oxygen atom in the furan ring makes Ru particularly adept at activating the molecule for hydrogenation. Chiral Ruthenium N-heterocyclic carbene (NHC) complexes, such as Ru((R,R)-SINpEt)₂, have demonstrated high activity and selectivity for the complete hydrogenation of benzofurans under relatively mild conditions.[7][8] For industrial applications, supported catalysts like Ru on alumina (Al₂O₃) or carbon (C) are preferred for their stability and ease of separation.

Hydrogenation Workflow Diagram

Caption: Experimental workflow for the catalytic hydrogenation of Dibenzofuran.

Experimental Protocol: Hydrogenation of Dibenzofuran

This protocol is a representative procedure based on established methods for the hydrogenation of related benzofuran compounds.[6][7]

-

Reactor Preparation:

-

Ensure a high-pressure autoclave reactor (e.g., Parr Instruments) is clean and dry.

-

Add a magnetic stir bar to the reactor vessel.

-

Weigh 16.8 g (0.1 mol) of Dibenzofuran (DBF) and dissolve it in 100 mL of a suitable solvent (e.g., tetrahydrofuran or decalin) in a separate beaker.

-

Under an inert atmosphere (glovebox or nitrogen blanket), weigh 0.84 g of 5 wt% Ru/Al₂O₃ catalyst (5 mol% catalyst loading relative to substrate).

-

-

Reaction Setup:

-

Transfer the DBF solution and the Ru/Al₂O₃ catalyst into the autoclave vessel.

-

Securely seal the autoclave head.

-

Connect the reactor to a gas manifold with nitrogen (N₂) and hydrogen (H₂) lines.

-

Purge the reactor by pressurizing with N₂ to 10 bar and venting three times, followed by pressurizing with H₂ to 10 bar and venting three times to remove all air.

-

-

Execution:

-

Pressurize the reactor with H₂ to an initial pressure of 80 bar.

-

Begin vigorous stirring (e.g., 800-1000 rpm).

-

Set the heating controller to 130 °C. The internal pressure will increase as the reactor heats.

-

Monitor the reactor pressure. A steady drop in pressure indicates hydrogen consumption. The reaction is typically complete within 4-8 hours when the pressure stabilizes.

-

Once the reaction is complete, turn off the heating and allow the reactor to cool to room temperature.

-

-

Work-up and Analysis:

-

Carefully vent the excess H₂ in a well-ventilated fume hood.

-

Open the reactor and retrieve the reaction mixture.

-

Filter the mixture through a pad of Celite or a syringe filter (0.45 µm) to remove the heterogeneous catalyst.

-

Remove the solvent from the filtrate using a rotary evaporator. The resulting product is crude this compound (H12-DBF).

-

Self-Validation: Analyze the crude product using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight (180.29 g/mol ) and determine the conversion of DBF and the selectivity towards H12-DBF. Use ¹H and ¹³C NMR spectroscopy to confirm the disappearance of aromatic signals and the appearance of aliphatic signals, validating the complete saturation of the ring system.

-

Dehydrogenation of H12-DBF (Hydrogen Release)

The dehydrogenation step is the most challenging aspect of the LOHC cycle. It is an endothermic process, requiring a significant energy input to break stable C-H bonds and release the stored hydrogen.[9] The choice of catalyst is paramount to lowering the activation energy and achieving high hydrogen yields at the lowest possible temperature.[10]

Catalytic Systems: The Promise of Platinum and Palladium

For dehydrogenation, Platinum (Pt) and Palladium (Pd)-based catalysts are the industry standard due to their high activity and selectivity.[11][12][13] These catalysts are typically supported on high-surface-area materials like activated carbon, alumina, or titania to maximize the dispersion of the precious metal and enhance stability.[12] For LOHC applications, a bimetallic Pt-Sn or Pt-Re catalyst on an alumina support can offer improved resistance to deactivation from coking at high temperatures.[14] The key objective is to facilitate C-H bond scission while preventing C-C or C-O bond cleavage, which would lead to irreversible degradation of the carrier molecule and impurities in the hydrogen stream.

Dehydrogenation Workflow Diagram

Caption: Experimental workflow for the catalytic dehydrogenation of H12-DBF.

Experimental Protocol: Dehydrogenation of H12-DBF

This protocol describes a typical continuous-flow dehydrogenation process suitable for LOHC systems, based on established methods.[5][12]

-

Reactor Preparation:

-

Pack a fixed-bed tubular reactor with 1.0 g of a supported catalyst (e.g., 1 wt% Pt on Al₂O₃ pellets).

-

Place quartz wool plugs at both ends of the catalyst bed to hold it in place.

-

Install the reactor inside a tube furnace equipped with a temperature controller.

-

Connect the reactor inlet to a high-performance liquid chromatography (HPLC) or syringe pump and an inert gas line (Argon or Nitrogen).

-

Connect the reactor outlet to a cold trap/condenser (to collect the liquid product) followed by a back-pressure regulator and a gas flow meter or gas chromatograph (GC) for analysis.

-

-

Execution:

-

Heat the catalyst bed to the desired reaction temperature (e.g., 250 °C) under a steady flow of Argon (20 mL/min).

-

Load the H12-DBF into a gas-tight syringe and place it in the syringe pump.

-

Once the reactor temperature is stable, start pumping the H12-DBF into the reactor at a controlled flow rate (e.g., 0.1 mL/min). The liquid will vaporize upon entering the hot zone and flow over the catalyst bed.

-

The gaseous effluent from the reactor passes through the condenser, where the dehydrogenated product (DBF) and any unreacted H12-DBF will liquefy and be collected.

-

The non-condensable gas (primarily H₂) passes through the back-pressure regulator and its volume is measured.

-

-

Analysis and Self-Validation:

-

Continuously monitor the composition of the outlet gas stream using an online GC equipped with a Thermal Conductivity Detector (TCD) to determine the purity of the hydrogen being produced. High purity (>99.9%) validates the selectivity of the catalyst.

-

Periodically collect samples of the condensed liquid from the cold trap.

-

Analyze the liquid samples by GC-MS to determine the degree of dehydrogenation (i.e., the conversion of H12-DBF back to DBF).

-

The stability of the process is validated by running the reaction for an extended period (e.g., >100 hours) and observing consistent hydrogen flow and product composition, which indicates good catalyst stability.[15]

-

The Hydrogenation/Dehydrogenation Cycle

The entire process forms a closed loop where the organic carrier molecule is continuously recycled, transporting energy in the form of chemical bonds.

Caption: The closed-loop cycle of the DBF/H12-DBF LOHC system.

Future Outlook and Research Directions

The this compound system is a compelling candidate for hydrogen storage, but further research is required to validate its potential for large-scale deployment. Key areas for future investigation include:

-

Catalyst Optimization: While Ru for hydrogenation and Pt/Pd for dehydrogenation are effective, the development of lower-cost, non-precious metal catalysts (e.g., based on Nickel or Cobalt) is crucial for economic viability.[3]

-

Long-Term Stability: Extensive cycling studies are needed to assess the long-term stability of both the H12-DBF molecule and the catalysts. Quantifying side-product formation and catalyst deactivation over thousands of hours is essential.[15]

-

Process Integration and Heat Management: The endothermic nature of dehydrogenation requires a substantial heat source. Efficiently integrating waste heat from industrial processes or the fuel cell itself will be critical to maximizing the round-trip efficiency of the LOHC system.

-

Eutectic Mixtures: To overcome the challenge of DBF being a solid at room temperature, research into eutectic mixtures with other LOHCs or solvents could create a system that remains liquid across the entire operational range, simplifying material handling.

By addressing these challenges, the scientific community can unlock the full potential of the DBF/H12-DBF system, bringing us one step closer to a robust and sustainable hydrogen economy.

References

-

Ortega, N., Urban, S., Beiring, B., & Glorius, F. (2012). Ruthenium NHC catalyzed highly asymmetric hydrogenation of benzofurans. Angewandte Chemie International Edition, 51(7), 1710-3. [Link]

-

Siewert, R., Samarov, A. A., Vostrikov, S. V., & Verevkin, S. (2025). Hydrogenation of Aromatic Ethers and Lactones: Does the Oxygen Functionality Really Improve the Thermodynamics of Reversible Hydrogen Storage in the Related LOHC Systems?. Preprints.org. [Link]

-

Adam, R., Cabrero-Antonino, J. R., Spannenberg, A., Junge, K., Jackstell, R., & Beller, M. (2017). A General and Highly Selective Cobalt-Catalyzed Hydrogenation of N-Heteroarenes under Mild Reaction Conditions. Angewandte Chemie International Edition, 56(11), 3216-3221. [Link]

-

Wang, D., et al. (2013). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society, 135(28), 10330-10333. [Link]

-

Müller, K., et al. (2021). Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition, 60(24), 13677-13681. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Performance Palladium Platinum Catalyst for Efficient Hydrogen Removal and Dehydrogenation. [Link]

-

Chen, Y., et al. (2024). Balancing volumetric and gravimetric capacity for hydrogen in supramolecular crystals. Nature Chemistry, 16(12), 1982-1988. [Link]

-

BBA. (2025). Ammonia vs. dibenzyltoluene: A comparative assessment of hydrogen carriers. [Link]

-

Grabow Group. (n.d.). Catalytic dehydrogenation. The Computational Catalysis and Interface Chemistry Group. [Link]

-

DDUDundee. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon [Video]. YouTube. [Link]

-

Bai, Y., et al. (2020). Catalytic dehydrogenation of liquid organic hydrogen carrier dodecahydro-N-ethylcarbazole over palladium catalysts supported on different supports. Environmental Science and Pollution Research, 27(29), 36172-36185. [Link]

-

Wang, Z., et al. (2021). Fully exposed palladium cluster catalysts enable hydrogen production from nitrogen heterocycles. Nature Communications, 12(1), 4356. [Link]

-

Grabow Group. (n.d.). Catalytic dehydrogenation. The Computational Catalysis and Interface Chemistry Group. [Link]

-

Puszkiel, J., et al. (2020). Hydrogen storage gravimetric capacity (wt.%), volume capacity (kg H2·m⁻³) and decomposition temperature of alkali, alkaline earth, Zr and Al borohydrides. ResearchGate. [Link]

-

Wilmer, C. E., et al. (2017). Balancing gravimetric and volumetric hydrogen density in MOFs. Energy & Environmental Science, 10(11), 2353-2361. [Link]

-

Vlachos, D. G., et al. (2022). Propane Dehydrogenation on Platinum Catalysts: Identifying the Active Sites through Bayesian Analysis. ACS Catalysis, 12(5), 2827-2841. [Link]

-

Jorschick, H., et al. (2021). Hydrogenation and Dehydrogenation of the LOHC System Dibenzyltoluene – A Comparison with 9-Ethylcarbazole and a Study on the Hydrogenation Performance. International Journal of Hydrogen Energy, 46(29), 15630-15640. [Link]

-

Wang, C., et al. (2023). Potential–Rate Correlations of Supported Palladium-Based Catalysts for Aqueous Formic Acid Dehydrogenation. ACS Catalysis, 13(21), 14352-14361. [Link]

-

Zhang, Y., et al. (2023). A Comprehensive Review of Platinum-Based Catalysts for Propane Dehydrogenation: Strategies and Machine Learning Insights for Performance Optimization. ResearchGate. [Link]

-

Ramirez, A., et al. (2024). Liquid Organic Hydrogen Carrier Concepts and Catalysts for Hydrogenation and Dehydrogenation Reactions. Catalysts, 14(10), 756. [Link]

-

Kumar, S., et al. (2022). Cycle stability of hydrogen storage alloys. ResearchGate. [Link]

-

U.S. Department of Energy. (n.d.). Hydrogen Storage. Office of Energy Efficiency & Renewable Energy. [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. cetj.yildiz.edu.tr [cetj.yildiz.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. bba | Ammonia vs. dibenzyltoluene: A comparative assessment of… [bbaconsultants.com]

- 5. researchgate.net [researchgate.net]

- 6. Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Catalytic dehydrogenation for hydrogen production controlled by metal-supported heterogeneous catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. Catalytic dehydrogenation – The Computational Catalysis and Interface Chemistry Group [grabow.chee.uh.edu]

- 11. nbinno.com [nbinno.com]

- 12. Catalytic dehydrogenation of liquid organic hydrogen carrier dodecahydro-N-ethylcarbazole over palladium catalysts supported on different supports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Isomerism of Dodecahydrodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecahydrodibenzofuran, the fully saturated derivative of dibenzofuran, presents a complex landscape of structural and stereoisomerism that is critical to its application in specialty chemicals, fragrances, and as a scaffold in medicinal chemistry. The molecule possesses multiple chiral centers and fused ring systems, giving rise to a variety of diastereomers and enantiomers. Understanding the synthesis, separation, and characterization of these isomers is paramount for harnessing their unique physicochemical properties. This guide provides a comprehensive overview of the structural isomerism of this compound, detailing the synthetic pathways, conformational analysis, and advanced analytical techniques for isomer differentiation.

Introduction: The Structural Complexity of this compound

This compound (also known as perhydrodibenzofuran) is a saturated heterocyclic compound with the molecular formula C₁₂H₂₀O. Its structure consists of two fused cyclohexane rings and a central tetrahydrofuran ring. The fusion of these rings can result in different relative stereochemistries, leading to a number of possible stereoisomers. These isomers can be broadly categorized based on the cis or trans fusion of the cyclohexane rings.

The interest in this compound and its isomers stems from their versatile applications. It is utilized in the synthesis of various organic materials, including specialty polymers and advanced coatings.[1] Furthermore, its unique three-dimensional structure makes it a valuable building block in the design of novel pharmaceutical agents and fragrant compounds.[1]

This guide will delve into the intricacies of its isomerism, providing a framework for the synthesis, separation, and characterization of specific stereoisomers, thereby enabling researchers to unlock their full potential.

Synthesis of this compound Isomers: The Role of Catalytic Hydrogenation

The primary route to this compound is the complete catalytic hydrogenation of dibenzofuran. This process involves the saturation of all aromatic rings, a transformation that can be controlled to achieve varying degrees of stereoselectivity.

Catalytic Systems for Hydrogenation

The choice of catalyst and reaction conditions plays a pivotal role in the stereochemical outcome of the hydrogenation. Noble metal catalysts such as rhodium, ruthenium, and palladium are commonly employed. For instance, rhodium-based catalysts are known to selectively hydrogenate aromatic systems under mild conditions.[2]

A significant advancement in this area is the use of cascade catalysis, which allows for the enantio- and diastereoselective hydrogenation of benzofurans to produce enantioenriched octahydrobenzofurans.[3] This approach utilizes a combination of a chiral homogeneous catalyst for the initial asymmetric hydrogenation of the furan ring, followed by a heterogeneous catalyst for the subsequent hydrogenation of the benzene ring.[3] This methodology highlights the potential for synthesizing specific, optically active isomers of this compound.

Experimental Protocol: Stereoselective Hydrogenation of Dibenzofuran

The following protocol is a representative example of a two-stage catalytic hydrogenation to produce this compound, with an emphasis on achieving stereocontrol.

Materials:

-

Dibenzofuran

-

Chiral Ruthenium-N-heterocyclic carbene (NHC) complex (e.g., Ru((R,R)-SINpEt)₂)

-

Rhodium on carbon (Rh/C) catalyst

-

High-pressure autoclave

-

Anhydrous, degassed solvent (e.g., methanol or ethanol)

-

Hydrogen gas (high purity)

Procedure:

-

Stage 1: Asymmetric Hydrogenation of the Furan Ring:

-

In an inert atmosphere glovebox, charge a high-pressure autoclave with dibenzofuran and the chiral Ruthenium-NHC catalyst in the chosen solvent.

-

Seal the autoclave and purge with hydrogen gas several times.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50 bar) and heat to the reaction temperature (e.g., 80°C).

-

Maintain the reaction under stirring for a specified time to achieve complete conversion to the intermediate, tetrahydrodibenzofuran.

-

Monitor the reaction progress by techniques such as GC-MS or TLC.

-

-

Stage 2: Diastereoselective Hydrogenation of the Carbocyclic Rings:

-

After cooling and depressurizing the autoclave, carefully add the Rh/C catalyst to the reaction mixture under an inert atmosphere.

-

Reseal the autoclave, purge again with hydrogen, and pressurize to a higher pressure (e.g., 100 bar).

-

Increase the temperature (e.g., 120°C) and stir until complete hydrogenation to this compound is achieved.

-

Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst.

-

The crude product, a mixture of this compound isomers, can then be purified and the isomers separated.

-

Causality Behind Experimental Choices: The use of a chiral Ru-NHC catalyst in the first stage is crucial for establishing the initial stereocenters with high enantioselectivity. The subsequent hydrogenation with a heterogeneous catalyst like Rh/C is chosen for its high activity in saturating the remaining aromatic rings. The higher pressure and temperature in the second stage are necessary to overcome the higher activation energy for hydrogenating the benzenoid rings.

Structural Isomerism and Conformational Analysis

The structural diversity of this compound arises from the stereochemistry at the four bridgehead carbons where the rings are fused. This leads to the possibility of cis and trans isomers with respect to the fusion of the two cyclohexane rings, and syn and anti relationships between the hydrogens at the fusion points.

Caption: Major classes of this compound stereoisomers.

The relative stability of these isomers is dictated by the conformational preferences of the fused six-membered rings, which tend to adopt chair conformations to minimize steric strain. In trans-fused systems, the two chair conformations are rigid, while cis-fused systems are conformationally mobile and can undergo ring flipping.

Analytical Techniques for Isomer Differentiation

The separation and characterization of the various this compound isomers require high-resolution analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the most powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an excellent technique for separating volatile isomers based on their boiling points and interactions with the stationary phase of the column.[4] Different stereoisomers of this compound will exhibit distinct retention times on a suitable capillary column.

The mass spectrometer provides information about the molecular weight and fragmentation pattern of each separated isomer. While structural isomers may show similar mass spectra, subtle differences in the relative abundances of fragment ions can be used for differentiation.[5]

Experimental Protocol: GC-MS Analysis of this compound Isomers

-

Sample Preparation: Dissolve the mixture of this compound isomers in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

-

Injector Temperature: 250°C.

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis: Compare the retention times and mass spectra of the separated peaks to reference data or use fragmentation patterns to deduce the isomeric structures.

Caption: Workflow for GC-MS analysis of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of stereoisomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus in the molecule.

Key NMR Parameters for Isomer Differentiation:

-